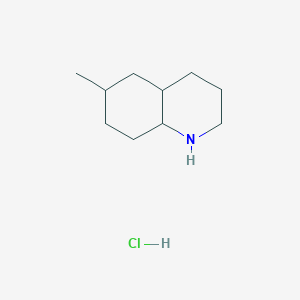

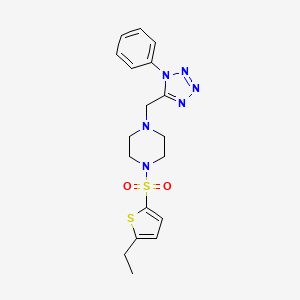

![molecular formula C24H22N4O3S B3001307 2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile CAS No. 496804-90-1](/img/structure/B3001307.png)

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile” is a complex organic molecule . It contains several functional groups, including a dihydroisoquinoline group, a pyridine group, and a nitrile group .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A common method involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative formed in the Petasis reaction is further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the functional groups it contains . It includes a dihydroisoquinoline group, which is a bicyclic structure containing a nitrogen atom . The compound also contains a pyridine group, which is a six-membered ring with one nitrogen atom, and a nitrile group, which consists of a carbon triple-bonded to a nitrogen .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the functional groups it contains. For instance, the nitrile group could undergo hydrolysis to form a carboxylic acid . The dihydroisoquinoline group could participate in various reactions, such as oxidation or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups it contains . For instance, the presence of the nitrile group could influence its polarity and reactivity . The dihydroisoquinoline and pyridine groups could also contribute to its aromaticity and stability .Aplicaciones Científicas De Investigación

Synthesis of Tetrahydroisoquinoline Derivatives

This compound is used in the synthesis of tetrahydroisoquinoline derivatives . The process involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . These derivatives have been published in the past two decades .

Medicinal Chemistry

Tetrahydroisoquinolines (THIQs), which can be synthesized from this compound, are widely distributed in nature as alkaloids and due to their diverse broad-spectrum biological activity are employed in medicinal chemistry .

Drug Development

THIQs containing natural and synthetic molecules have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .

Treatment of Various Diseases

These derivatives are used in the treatment of various diseases ranging from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds to Parkinson’s disease .

Synthesis of Natural Products and Synthetic Pharmaceuticals

1,2,3,4-Tetrahydroisoquinoline carboxylic acids in their optically pure form are important building blocks for the synthesis of natural products and synthetic pharmaceuticals .

Influenza Virus Polymeraze Acidic (PA) Endonuclease Domain Inhibitors

A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives such as esters and amides have been synthesized and evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .

Peripheral Catechol-O-Methyltransferase Inhibitor (COMTI)

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, isolated from Mucuna pruriens, traditionally used for the treatment of Parkinson’s disease, and synthetized from L-DOPA, behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .

P-Glycoprotein Inhibitor

HM30181A, [2-(2-{4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-ethyl]-phenyl}-2H-tetrazol-5-yl)-4,5-dimethoxy-phenyl]amide, has been shown to potentiate the cytotoxicity of a typical P-gp substrate paclitaxel in human and murine multidrug resistance lines . HM30181A had good P-gp inhibitory activity .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures have been shown to interact with p-glycoprotein (p-gp), a protein that plays a crucial role in drug disposition .

Mode of Action

It’s worth noting that similar compounds have been shown to potentiate the cytotoxicity of typical p-gp substrates in human and murine multidrug resistance lines . This suggests that the compound might interact with its targets to enhance their effects.

Pharmacokinetics

The pharmacokinetic properties of similar compounds suggest that they could have good bioavailability and could be effectively distributed in the body .

Result of Action

Similar compounds have been shown to potentiate the cytotoxicity of typical p-gp substrates , suggesting that this compound could have similar effects.

Propiedades

IUPAC Name |

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S/c1-30-21-10-16-7-9-28(14-19(16)11-22(21)31-2)23(29)15-32-24-17(12-25)5-6-20(27-24)18-4-3-8-26-13-18/h3-6,8,10-11,13H,7,9,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKUNZOOBUWSIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=C(C=CC(=N3)C4=CN=CC=C4)C#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

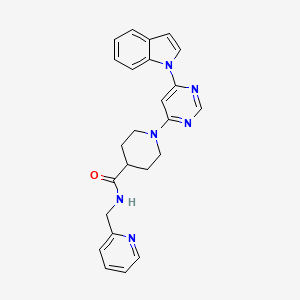

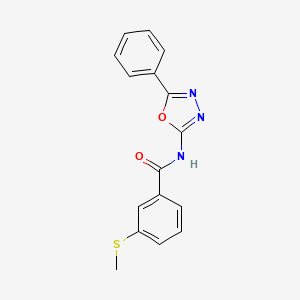

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3001224.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B3001226.png)

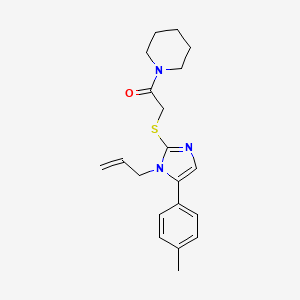

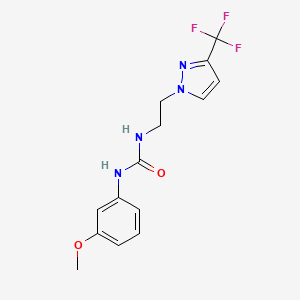

![[4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B3001227.png)

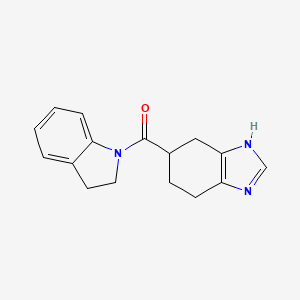

![3-ethyl-1-methyl-6,7-dihydrothiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3001231.png)

![N-Methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide](/img/structure/B3001238.png)

![N-(benzo[d]thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B3001239.png)

![2,5-dichloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B3001241.png)